Physicochemical Properties of 2-Phenyl-1-indanone: A Technical Guide
Physicochemical Properties of 2-Phenyl-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1-indanone is a bicyclic ketone with a molecular structure featuring a phenyl group substituted at the second position of an indanone framework. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The indanone core is a privileged structure found in various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of 2-phenyl-1-indanone, highlighting areas where data is currently lacking and providing detailed methodologies for its study.
Core Physicochemical Properties
Quantitative data for 2-phenyl-1-indanone is not widely available in public databases. The following table summarizes the available information and provides data for the closely related isomer, 3-phenyl-1-indanone, for comparative purposes. It is crucial to note that these isomers can have distinct properties.
| Property | 2-Phenyl-1-indanone | 3-Phenyl-1-indanone (for comparison) |
| Molecular Formula | C₁₅H₁₂O | C₁₅H₁₂O[1][2] |
| Molecular Weight | 208.26 g/mol | 208.2552 g/mol [1][2] |
| CAS Number | 16619-12-8[3] | 16618-72-7[1] |
| Melting Point | Not available | 78 °C[2] |
| Boiling Point | Not available | 148 °C at 0.7 mmHg |
| Solubility | Not available | Not available |
| Appearance | Not specified | Not specified |
Spectroscopic Characterization
Detailed experimental spectra for 2-phenyl-1-indanone are not readily found in the literature. However, based on the known spectral data of related indanone derivatives, the expected characteristic spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of both the indanone and the phenyl rings, likely in the range of 7.0-8.0 ppm. The protons on the indanone ring's methylene and methine groups would appear more upfield.
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¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon (C=O) in the downfield region, typically around 200 ppm. Aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic carbons of the indanone ring will be found further upfield.
Infrared (IR) Spectroscopy
The IR spectrum of 2-phenyl-1-indanone is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1740 cm⁻¹. Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic rings, will also be present.
Mass Spectrometry (MS)
In mass spectrometry, 2-phenyl-1-indanone would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the phenyl group, the carbonyl group, and other characteristic fragments of the indanone structure.[4]
Experimental Protocols
While a specific, detailed protocol for the synthesis of 2-phenyl-1-indanone is not prevalent in the surveyed literature, several general methods for the synthesis of indanones can be adapted.
Synthesis of Indanones via Intramolecular Friedel-Crafts Acylation
A common and effective method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[5][6][7]
Reaction: 3-Phenyl-3-phenylpropanoic acid can be cyclized in the presence of a strong acid catalyst to yield 2-phenyl-1-indanone.
Reagents and Equipment:
-
3-Phenyl-3-phenylpropanoic acid
-
Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃)[5]
-
Anhydrous dichloromethane (if using AlCl₃)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
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Reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a stirred solution of 3-phenyl-3-phenylpropanoic acid in anhydrous dichloromethane in a round-bottom flask, add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-1-indanone.
Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film, in a KBr pellet, or as a solution.
-
Identify the characteristic absorption bands, particularly the C=O stretch.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization).
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of 2-phenyl-1-indanone are scarce. However, numerous derivatives of indanone have been reported to possess significant pharmacological properties, suggesting that 2-phenyl-1-indanone could serve as a valuable scaffold in drug discovery.
Derivatives such as 2-benzylidene-1-indanones have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] This inhibition is often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. Other indanone derivatives have been investigated for their neuroprotective, anticancer, and antimicrobial activities.[9][10]
Visualizations
Logical Workflow for Investigating Biological Activity
The following diagram illustrates a logical workflow for the biological evaluation of 2-phenyl-1-indanone, based on the known activities of its derivatives.
Caption: A logical workflow for the synthesis, biological screening, and optimization of 2-phenyl-1-indanone derivatives.
General Synthetic Strategies for 1-Indanones
This diagram outlines common synthetic routes to the 1-indanone core structure.
References
- 1. 3-Phenyl-1-indanone [webbook.nist.gov]
- 2. 3-Phenyl-1-indanone [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
